1-(2-Bromoethyl)-4-chlorobenzene
Overview
Description
1-(2-Bromoethyl)-4-chlorobenzene is an organic compound that belongs to the class of haloalkanes. It consists of a benzene ring substituted with a bromoethyl group and a chlorine atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorotoluene followed by a substitution reaction. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromoethyl group . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromoethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to yield hydrocarbons.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Major Products Formed:
Substitution: Amines, thiols, and other substituted benzene derivatives.
Oxidation: Alcohols and carboxylic acids.
Reduction: Hydrocarbons and dehalogenated products.
Scientific Research Applications
1-(2-Bromoethyl)-4-chlorobenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: It is used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: The compound is involved in the development of antimicrobial agents and other therapeutic drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-chlorobenzene involves its reactivity as an electrophile. The bromoethyl group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Bromoethylbenzene: Similar structure but without the chlorine atom, affecting its chemical properties.
1-(2-Chloroethyl)-4-bromobenzene: Contains a chloroethyl group instead of bromoethyl, resulting in different reactivity.
Uniqueness: 1-(2-Bromoethyl)-4-chlorobenzene is unique due to the presence of both bromoethyl and chlorine substituents, which confer distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
1-(2-bromoethyl)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMYKFAUNCQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215635 | |
Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6529-53-9 | |
Record name | 1-(2-Bromoethyl)-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6529-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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